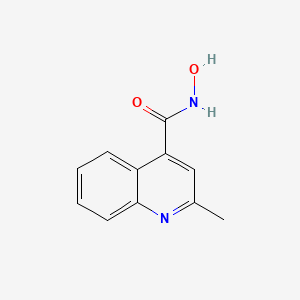
3,5-二甲基-1-(3-甲基苯基)-1H-吡唑-4-甲醛
描述
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by a pyrazole ring substituted with methyl groups and a carbaldehyde group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
Pyrazole compounds are a class of organic compounds that contain a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological effects .
Mode of Action
The mode of action of pyrazole compounds can vary widely depending on their specific chemical structure. They often operate as main pharmacophores, interacting with biological receptors to exert their effects .
Result of Action
Pyrazole compounds in general have been found to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
生化分析
Biochemical Properties
3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde and acetylcholinesterase can inhibit the enzyme’s activity, leading to altered nerve impulse transmission. Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, further influencing biochemical pathways .
Cellular Effects
The effects of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Furthermore, 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as acetylcholinesterase, by binding to the enzyme’s active site and preventing substrate access . This compound can also interact with other biomolecules through hydrogen bonding and dipole interactions, altering their structure and function. Additionally, 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can degrade over time, leading to a decrease in its biochemical activity . Additionally, prolonged exposure to this compound can result in cumulative effects on cellular processes, such as sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At high doses, 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can induce toxic effects, including oxidative stress, cellular damage, and impaired physiological functions . It is essential to determine the optimal dosage to balance the compound’s beneficial and adverse effects in animal studies.
Metabolic Pathways
3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can influence metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde .
化学反应分析
Types of Reactions
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Halogenated derivatives of the pyrazole ring.
相似化合物的比较
Similar Compounds
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the 3-methylphenyl group but shares the pyrazole and carbaldehyde functionalities.
3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the 3,5-dimethyl substitution on the pyrazole ring.
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde: Lacks the 3,5-dimethyl substitution on the pyrazole ring.
Uniqueness
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the 3-methylphenyl group and the 3,5-dimethyl substitution on the pyrazole ring. This combination of substituents enhances its pharmacological properties and makes it a valuable compound for research and development .
属性
IUPAC Name |
3,5-dimethyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-6-12(7-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJSXHDYKPNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640926 | |
| Record name | 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400876-66-6 | |
| Record name | 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


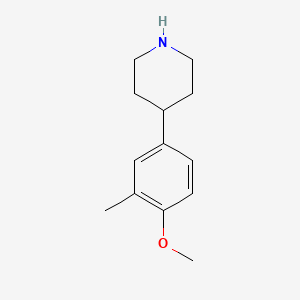
![4-[4-(Benzyloxy)phenyl]oxan-4-ol](/img/structure/B1358787.png)

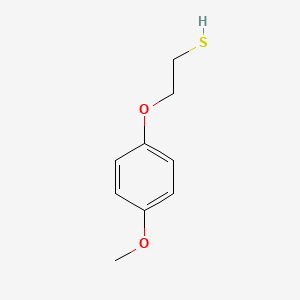
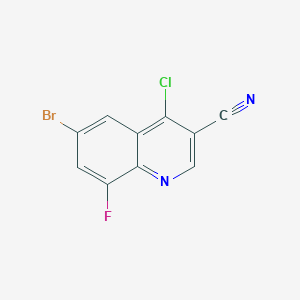
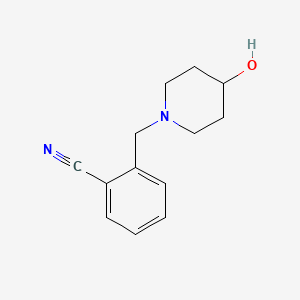
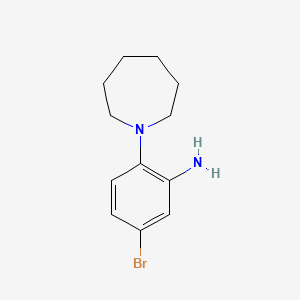
![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)
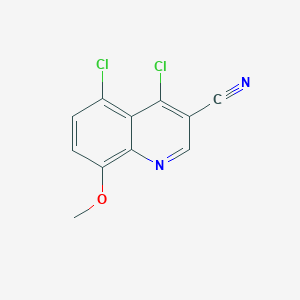
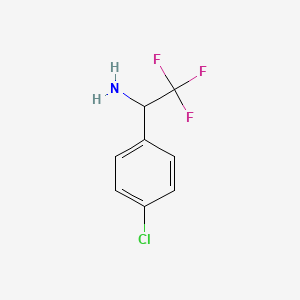

![3-[(3-Fluorophenoxy)methyl]piperidine](/img/structure/B1358816.png)
![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)
